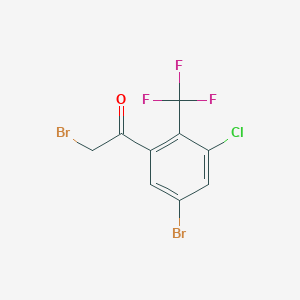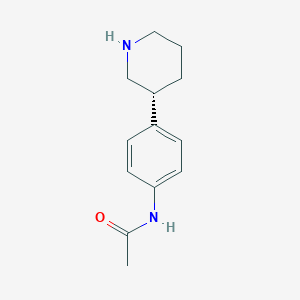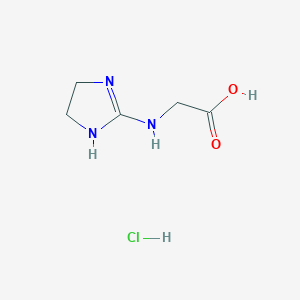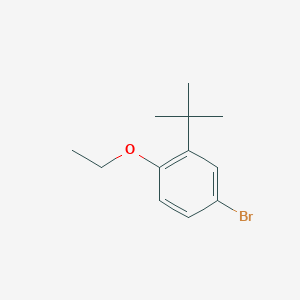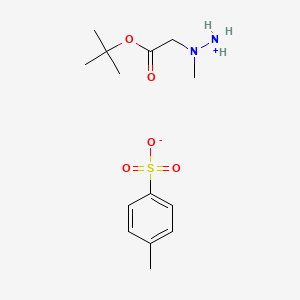
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butoxy group, a methylhydrazinium moiety, and a sulfonate group attached to a benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate can be achieved through a multi-step process involving the following key steps:
Formation of tert-butoxy-2-oxoethyl intermediate: This step involves the reaction of tert-butyl acetate with a suitable reagent, such as zinc chloride, to form the tert-butoxy-2-oxoethyl intermediate.
Introduction of the methylhydrazinium group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the methylhydrazinium moiety.
Sulfonation: Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced hydrazinium derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, leading to inhibition or modification of their activity. For example, the hydrazinium moiety can interact with enzyme active sites, resulting in enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc chloride: Shares the tert-butoxy-2-oxoethyl group but differs in the presence of a zinc chloride moiety.
2-(tert-Butoxy)-2-oxoethyl (2S)-2-[(4-methylbenzene)sulfonamido]propanoate: Contains a similar tert-butoxy-2-oxoethyl group and a sulfonamide moiety.
Uniqueness
The combination of tert-butoxy, hydrazinium, and sulfonate groups makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H24N2O5S |
|---|---|
Molekulargewicht |
332.42 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;[methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]azanium |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MUBBOWIDLVRLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)CN(C)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


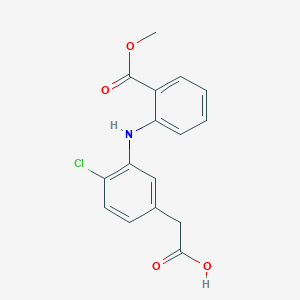
![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
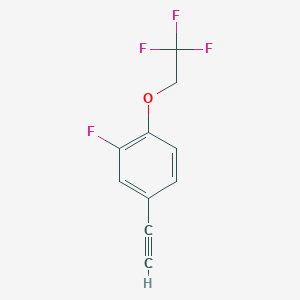
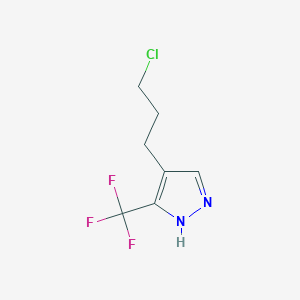
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
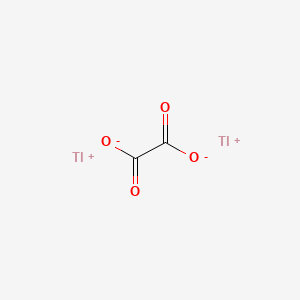
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
